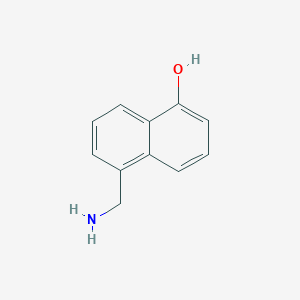

1-(Aminomethyl)-5-hydroxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(aminomethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H11NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,13H,7,12H2 |

InChI Key |

PXQCMSAJWSZTNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)O)CN |

Origin of Product |

United States |

Advanced Applications of 1 Aminomethyl 5 Hydroxynaphthalene in Diverse Chemical Sciences

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The reactivity of the amino and hydroxyl functionalities, coupled with the aromatic naphthalene (B1677914) core, establishes 1-(aminomethyl)-5-hydroxynaphthalene as a key intermediate in the synthesis of a wide array of organic molecules.

This compound serves as a crucial precursor in multicomponent reactions, most notably the Betti reaction, for the synthesis of aminobenzylnaphthols. nih.govresearchgate.net This one-pot condensation involving an aldehyde, an amine (in this case, the aminomethyl group of the title compound or a primary/secondary amine reacting with a naphthol derivative), and a naphthol derivative provides an efficient and atom-economical route to structurally complex molecules. nih.govbohrium.com These reactions can be catalyzed by various means, including eco-friendly options like Baker's yeast or recyclable resins such as Amberlite IRA-400 Cl. bohrium.com The resulting aminobenzylnaphthol derivatives are not only valuable in their own right but also serve as intermediates for further synthetic transformations. researchgate.net For instance, they can be converted into 1,3-oxazine derivatives, which are a class of compounds with recognized biological potential. researchgate.net

A plausible mechanism for the formation of these complex molecules involves the initial formation of an ortho-quinone methide (o-QM) intermediate, which then undergoes a nucleophilic addition by the amine to yield the final product. ijcmas.com The versatility of this synthetic approach allows for the generation of a diverse library of compounds by varying the aldehyde and amine components. ijcmas.com

Table 1: Examples of Complex Organic Molecules Synthesized from Naphthol Derivatives

| Product Type | Reactants | Catalyst | Reference |

|---|---|---|---|

| 1-(α-aminoalkyl)-2-naphthols | 2-naphthol (B1666908), aromatic aldehydes, piperidine (B6355638)/morpholine | Amberlite IRA-400 Cl resin | bohrium.com |

| Aminobenzylnaphthols | 2-naphthol, aryl aldehydes, aminoacid methyl esters | None (solvent-free) | nih.gov |

| 1-Aminoalkyl-2-naphthols | 2-naphthol, aldehydes, amine | Methane sulphonic acid | ijcmas.com |

| N-heteroaryl aminonaphthols | 2-naphthol, 3-aminopyridine, aromatic aldehydes | Not specified | researchgate.net |

The strategic placement of the aminomethyl and hydroxyl groups on the naphthalene ring makes this compound an ideal starting material for the synthesis of novel heterocyclic systems. The condensation of aminonaphthol derivatives, such as Betti bases, with reagents like oxalyl chloride leads to the formation of complex heterocyclic structures, for example, naphth[1,2-f] researchgate.netnih.govoxazepine-3,4-diones. researchgate.net

Furthermore, the inherent reactivity of the aminonaphthol scaffold allows for its incorporation into various ring systems. For example, reactions of N-substituted 1-(α-aminobenzyl)-2-naphthols with phosphorus(III) compounds can yield cyclic phosphorylated diastereomeric derivatives. researchgate.net The enaminone derivatives, which can be formed from the aminomethyl group, are versatile precursors for a wide range of nitrogen-containing heterocycles. orientjchem.org These enaminones can react with various nucleophiles to construct pyridine, pyrimidine, and other azole systems. orientjchem.org The synthesis of such heterocyclic compounds is of significant interest due to their prevalence in biologically active molecules and functional materials. openmedicinalchemistryjournal.com

Table 2: Examples of Heterocyclic Systems Derived from Naphthol Precursors

| Heterocyclic System | Synthetic Precursor | Reagent | Reference |

|---|---|---|---|

| Naphth[1,2-f] researchgate.netnih.govoxazepine-3,4-dione | N-heteroaryl aminonaphthols (Betti bases) | Oxalyl chloride | researchgate.net |

| Cyclic phosphorylated derivatives | N-substituted 1-(α-aminobenzyl)-2-naphthols | Phosphorus(III) compounds | researchgate.net |

| Pyridine derivatives | Enaminones | Acetylacetone, ammonium (B1175870) acetate | orientjchem.org |

| Imidazole (B134444) and Oxazole derivatives | Amino acid derivatives of 2,6,7-nitrogen substituted-3-chloro-1,4-naphthoquinone | NaOH or Acetic anhydride/H₂SO₄ | biointerfaceresearch.com |

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, functional architectures. rsc.org The structural features of this compound make it an intriguing candidate for the design of molecules capable of molecular recognition and self-assembly.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule or ion within a larger "host" molecule. wikipedia.orgnih.gov The naphthalene platform of this compound provides a rigid and hydrophobic surface, while the aminomethyl and hydroxyl groups offer sites for hydrogen bonding and electrostatic interactions. This combination of features is reminiscent of established host molecules like calixarenes and cucurbiturils, which possess hydrophobic cavities and polar rims. rsc.orgnih.gov

Derivatives of this compound can be envisioned as components in the design of synthetic receptors. For instance, the aminomethyl group can be functionalized to create specific binding pockets. The principles of anion recognition, which often rely on hydrogen bonding interactions, can be applied here. researchgate.net Squaramides, known for their ability to form strong hydrogen bonds with anions, could be incorporated into derivatives of this compound to create potent anion receptors. researchgate.net The pre-organized arrangement of hydrogen bond donors on the rigid naphthalene scaffold could lead to high affinity and selectivity for specific anions.

Constitutional Dynamic Chemistry (CDC) explores chemical systems that are capable of adapting their constitution by the reversible formation and cleavage of covalent bonds. nih.gov This allows for the generation of dynamic libraries of molecules that can respond to external stimuli. The aminomethyl group of this compound is particularly suited for engaging in dynamic covalent chemistry (DCC). nih.gov

One prominent example of a dynamic covalent reaction is the formation of enamine-ones through the reaction of an amine with a β-dicarbonyl compound. nih.gov This reaction is reversible and its kinetics can be tuned by catalysts, making it a valuable tool in the development of dynamic materials like vitrimers and covalent organic frameworks (COFs). nih.gov The aminomethyl functionality of this compound can participate in such transamination reactions, allowing for its incorporation into dynamic polymer networks. These materials can exhibit properties such as self-healing, processability, and recyclability. nih.gov

Table 3: Relevant Dynamic Covalent Reactions

| Dynamic Covalent Reaction | Reactants | Key Feature | Reference |

|---|---|---|---|

| Transamination (Enamine-one formation) | Amine, β-dicarbonyl compound | Reversible C-N bond formation | nih.gov |

| Imine formation | Amine, Aldehyde/Ketone | Reversible C=N bond formation | nih.gov |

| Disulfide exchange | Thiols | Reversible S-S bond formation | nih.gov |

Ligand Design and Coordination Chemistry Involving this compound

The presence of both a nitrogen donor in the aminomethyl group and an oxygen donor in the hydroxyl group makes this compound and its derivatives excellent candidates for the design of chelating ligands in coordination chemistry. researchgate.net

These ligands can coordinate to a wide range of metal ions, forming stable metal complexes. A common strategy involves the formation of Schiff base ligands by condensing the aminomethyl group with an aldehyde or ketone. researchgate.net These Schiff base derivatives, often acting as tridentate O,N,O-ligands, can coordinate with metals such as silicon, germanium, tin, and titanium to form hypercoordinated complexes. researchgate.net The resulting metal complexes can exhibit interesting geometries, such as distorted trigonal bipyramidal or octahedral, depending on the metal center and other substituents. researchgate.net

The coordination environment around the metal ion can be fine-tuned by modifying the substituents on the naphthalene ring or the Schiff base moiety, allowing for the systematic study of structure-property relationships in the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net

Table 4: Examples of Metal Complexes with Naphthol-derived Ligands

| Ligand Type | Metal Ion | Complex Type | Reference |

|---|---|---|---|

| (S)-N-[(2-hydroxynaphthalen-1-yl)methylidene]valine | Si(IV), Ge(IV), Sn(IV), Ti(IV) | Pentacoordinate or Hexacoordinate | researchgate.net |

| Schiff bases from 2-hydroxynaphthalene-1-carbaldehyde and anilines | Co(II), Ni(II) | Metal Chelates | researchgate.net |

| Schiff base from N-(2-hydroxy-1-naphthylidene)leucine | Si(IV) | Pentacoordinate Silicon Complex | researchgate.net |

Complexation with Organometallic Reagents

There is no specific information available in the searched scientific literature detailing the complexation of this compound with organometallic reagents. Research on related aminonaphthol or hydroxynaphthylamine derivatives suggests potential for such interactions, but dedicated studies on this specific molecule have not been identified.

Synthesis and Characterization of Metal Complexes

No specific studies detailing the synthesis and characterization of metal complexes directly using this compound as a ligand were found.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Mn(II), Co(II), Pd(II), Pt(IV), Re(V))

There are no available research findings on the synthesis or structural characterization of transition metal complexes involving this compound with copper(II), nickel(II), zinc(II), manganese(II), cobalt(II), palladium(II), platinum(IV), or rhenium(V).

Lanthanide(III) Ion Complexation

Specific research on the complexation of this compound with lanthanide(III) ions could not be located. While the coordination chemistry of lanthanides with various organic ligands is a broad field of study, this particular compound does not appear to be a subject of published research in this context.

Applications in Asymmetric Catalysis and Synthesis

No literature was found that describes the application of this compound or its metal complexes in the field of asymmetric catalysis or synthesis. Although chiral ligands based on naphthalene backbones are common in asymmetric catalysis, the use of this specific compound has not been reported in the available scientific literature.

Fluorescence and Chemosensing Applications of 1 Aminomethyl 5 Hydroxynaphthalene Derivatives

Principles of Naphthalene-Based Fluorescent Probe Design

The design of fluorescent probes based on the naphthalene (B1677914) scaffold is a sophisticated process that relies on a deep understanding of photophysical mechanisms and the effects of molecular structure on luminescent properties. The versatility of the naphthalene ring allows for the incorporation of various functional groups, enabling the creation of sensors tailored for specific targets. researchgate.netmdpi.com

Underlying Mechanisms of Fluorescence Enhancement

The functionality of naphthalene-based fluorescent probes is governed by several key photophysical processes. These mechanisms dictate how the binding of an analyte modulates the fluorescence signal of the probe, leading to either an increase ("turn-on") or decrease ("turn-off") in emission intensity.

Photoinduced Electron Transfer (PET): PET is a primary mechanism employed in the design of fluorescent sensors. In a typical PET sensor, the fluorophore (in this case, the naphthalene derivative) is linked to a receptor unit via a spacer. In the absence of the target analyte, photoexcitation of the fluorophore is followed by a non-radiative de-excitation pathway through electron transfer from the receptor to the fluorophore, or vice versa, resulting in quenched fluorescence. nih.govresearchgate.netrsc.org Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of fluorescence. nih.govrsc.org This "turn-on" response is a hallmark of many PET-based sensors. The efficiency of PET is dependent on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the fluorophore and the receptor. researchgate.net

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor. wikipedia.orgrsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption spectra. wikipedia.org In sensor design, a conformational change induced by analyte binding can alter the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and providing a ratiometric signal. wikipedia.org Naphthalene derivatives can serve as either the donor or acceptor in FRET pairs. rsc.orgnih.govnih.gov

Excited State Intramolecular Proton Transfer (ESIPT): ESIPT is a photochemical reaction where a proton is transferred within a molecule in its excited state. wikipedia.org This process leads to the formation of a tautomer with a different electronic structure and, consequently, a distinct fluorescence emission at a longer wavelength, resulting in a large Stokes shift. wikipedia.org Molecules capable of ESIPT can exhibit dual fluorescence, with emission from both the original and the proton-transferred forms. wikipedia.org The binding of an analyte can influence the ESIPT process by altering the acidity or basicity of the proton donor/acceptor sites, leading to a change in the fluorescence spectrum. Recent studies have even documented ESIPT from an amino group to a carbon atom of a naphthalene ring. nih.govacs.orgnih.gov

Vibration-Induced Emission (VIE): VIE is a phenomenon observed in certain molecules with flexible, non-planar structures. nih.govrsc.orgresearchgate.net In the ground state, these molecules are typically bent and show weak fluorescence. Upon excitation, they can undergo a photo-induced planarization, leading to a more rigid and emissive state. nih.govrsc.org The fluorescence of VIE-active molecules is highly sensitive to their environment and any restrictions on their molecular vibrations. researchgate.netresearchgate.net Analyte binding can hinder this vibrational motion, resulting in a significant change in the fluorescence emission, often a blue shift. researchgate.netnih.gov

Influence of Structural Modifications on Luminescent Properties

The luminescent properties of 1-(aminomethyl)-5-hydroxynaphthalene derivatives are highly tunable through structural modifications. The introduction of different substituent groups at various positions on the naphthalene ring can significantly alter the molecule's absorption and emission characteristics, quantum yield, and sensitivity towards specific analytes.

While unsubstituted naphthalene has poor fluorescence, the attachment of electron-donating and electron-accepting groups can significantly enhance its fluorescence through an intramolecular charge transfer (ICT) mechanism. researchgate.net The nature and position of these substituents are crucial in determining the photophysical properties of the resulting fluorophore. researchgate.net For example, modifications at the imide nitrogen and the naphthalene core of 1,8-naphthalimides have been shown to impact their chemical and photophysical properties. nih.gov Furthermore, the creation of donor-acceptor compounds by linking moieties like stilbene (B7821643) to a naphthalene-diimide (NDI) core can lead to unique photoluminescence determined by the properties of the entire molecule. rsc.org

Selective Ion Detection by this compound Chemosensors

A significant application of this compound derivatives lies in their ability to selectively detect various metal ions. By incorporating specific chelating agents into the molecular structure, these compounds can be engineered to bind with high affinity and selectivity to target ions, resulting in a measurable change in their fluorescence properties.

Recognition of Biologically Relevant Metal Ions

Naphthalene-based chemosensors have been successfully developed for the detection of several biologically important metal ions, including Fe³⁺, Hg²⁺, Al³⁺, and Cu²⁺.

Fe³⁺: Several naphthalene-based fluorescent sensors have been reported for the detection of ferric ions (Fe³⁺). nih.gov Some sensors exhibit a "turn-off" fluorescence response upon binding with Fe³⁺. nih.gov Others, however, demonstrate a desirable "turn-on" fluorescence enhancement, which is particularly useful for intracellular imaging due to reduced interference from background fluorescence. researchgate.netrsc.org The detection limits for Fe³⁺ can be as low as the nanomolar range. researchgate.net

Hg²⁺: Mercury is a highly toxic heavy metal, and its detection is of great environmental and biological importance. Naphthalene-based sensors have been designed for the selective recognition of Hg²⁺ ions. rsc.orgmdpi.comresearchgate.netnih.gov These sensors often operate via a chelation-enhanced fluorescence quenching mechanism or through a "turn-on" response. rsc.orgmdpi.com Reversible sensors have also been developed, where the fluorescence can be restored by the addition of a stronger chelating agent, demonstrating the potential for creating molecular logic gates. wpunj.edu

Al³⁺: Aluminum ion (Al³⁺) is another metal ion that can be detected using naphthalene-based fluorescent probes. rsc.orgrsc.orgnih.govfrontiersin.org These sensors often exhibit a significant fluorescence enhancement upon binding to Al³⁺, making them suitable for applications such as intracellular imaging. rsc.orgrsc.org The selectivity for Al³⁺ over other competing metal ions is a key feature of these probes. rsc.orgnih.gov

Cu²⁺: Copper is an essential trace element, but its excess can be toxic. Naphthalene-derived fluorescent sensors have been developed for the highly sensitive and selective determination of Cu²⁺. nih.govnih.govrsc.orgnih.govnih.govresearchgate.net These sensors can exhibit a "turn-off" fluorescence response upon complexation with Cu²⁺ and can achieve very low detection limits. nih.govnih.govnih.gov

Table 1: Selected Naphthalene-Based Chemosensors for Metal Ion Detection

| Target Ion | Sensor Type | Detection Limit | Reference |

|---|---|---|---|

| Al³⁺ | Turn-on | 33.2 nM | rsc.org |

| Al³⁺ | Turn-on | 1.0 x 10⁻⁷ M | rsc.org |

| Al³⁺ | Turn-on | 10⁻⁸ M | frontiersin.org |

| Cu²⁺ | Turn-off | 13.2 nM | nih.gov |

| Cu²⁺ | Turn-off | 1.8 µM | nih.govnih.gov |

| Cu²⁺ | Ratiometric | 185 ± 7 nM | rsc.org |

| Fe³⁺ | Turn-on | 3.0 x 10⁻⁸ M | researchgate.net |

| Fe³⁺ | Turn-off | 1.04 mg L⁻¹ | nih.gov |

| Hg²⁺ | Turn-off | - | rsc.org |

This table is for illustrative purposes and does not represent an exhaustive list of all reported sensors.

Development of Chemosensors for Other Specific Analytes and Environmental Monitoring

Beyond metal ions, the versatility of the this compound scaffold allows for the design of chemosensors for a broader range of analytes and for environmental monitoring applications. For example, naphthalene-based probes have been developed for the detection of anions and small molecules like cysteine. rsc.org Furthermore, these sensors have been successfully applied to the analysis of real-world samples, such as determining Cu²⁺ in drink and environmental water samples and Fe³⁺ in water samples, demonstrating their practical utility. nih.govnih.gov The development of test strips coated with these chemosensors also offers a portable and convenient method for on-site detection. frontiersin.org

Applications in Bioimaging and Sensing within Biological Systems (Non-Clinical)

The favorable photophysical properties of this compound derivatives, such as high quantum yields and good photostability, make them excellent candidates for bioimaging applications. nih.gov Their ability to selectively detect specific ions and molecules within complex biological environments allows for the visualization and tracking of these species in living cells.

Naphthalene-based fluorescent probes have been successfully used for the intracellular imaging of Al³⁺, Fe³⁺, and Hg²⁺ in various cell lines. researchgate.netmdpi.comrsc.orgrsc.orgnih.gov These probes can be designed to be cell-permeable and exhibit low cytotoxicity, making them suitable for live-cell imaging. The "turn-on" fluorescence response is particularly advantageous for bioimaging as it minimizes background signal and enhances image contrast. The ability to monitor the distribution and concentration of these ions within cellular compartments provides valuable insights into their biological roles and trafficking pathways.

Lack of Publicly Available Research on the Specified Applications of this compound Derivatives

Despite a comprehensive search of scientific literature and databases, no specific research articles or data could be found detailing the use of this compound or its derivatives for the monitoring of intracellular processes or the detection of biomarkers such as amyloid-β fibrils and hydrazine (B178648).

The performed searches aimed to identify studies on the fluorescence and chemosensing applications of this particular compound as outlined in the requested article structure. However, the search results did not yield any relevant information linking this compound to these specific applications.

While there is a body of research on various other naphthalene-based fluorescent probes for a range of biological and chemical sensing purposes, including intracellular imaging and the detection of various analytes, none of the available literature specifically investigates the compound at the center of the query. The scientific community has explored other naphthalene derivatives, such as certain distyrylnaphthalene and aminonaphthalimide compounds, for similar applications. However, direct evidence and detailed research findings concerning the synthesis, fluorescence properties, and chemosensing capabilities of this compound derivatives in the context of monitoring intracellular events or detecting amyloid-β and hydrazine remain absent from the public domain.

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed content for each specified section and subsection based on currently available research. The creation of an authoritative article on this topic is contingent on future scientific inquiry and the publication of relevant studies.

Theoretical and Computational Investigations of 1 Aminomethyl 5 Hydroxynaphthalene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule. From this, a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. ijapm.org

For naphthalene (B1677914) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G**, are employed to determine various properties. researchgate.netijapm.org These include:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and torsion angles that correspond to the molecule's lowest energy conformation. researchgate.net

Electronic Properties: Calculating total energies, electronic states, ionization potentials, electron affinities, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Spectroscopic Properties: Simulating vibrational spectra (FT-IR and FT-Raman) by calculating harmonic vibrational frequencies. ijapm.org This aids in the assignment of experimental spectral bands.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like chemical potential, global hardness, and electrophilicity index, which provide insights into the molecule's reactivity. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding by examining the interactions between filled and vacant orbitals. nih.govresearchgate.net

| Calculated Property | Significance | Example Application for Naphthalene Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Used to assess how substituents (like amino and hydroxyl groups) affect the electronic properties and reactivity of the naphthalene core. researchgate.net |

| Vibrational Frequencies | Predicts IR and Raman spectra, allowing for comparison with experimental data. | Aids in the assignment of complex vibrational modes in molecules like 1-naphthol (B170400). ijapm.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify sites susceptible to electrophilic or nucleophilic attack. | Visualizes reactive sites and intermolecular interaction patterns. researchgate.net |

| NBO Charges | Quantifies the charge localized on each atom in the molecule. | Investigates charge transfer and the nature of intramolecular hydrogen bonds. nih.gov |

Beyond DFT, other quantum chemical methods are available, each with a different balance of computational cost and accuracy.

Ab Initio Methods: These "first-principles" methods are derived directly from theoretical principles without the inclusion of experimental data. dtic.mil The Hartree-Fock (HF) method is the simplest ab initio approach. More accurate, but computationally expensive, methods build upon HF to better account for electron correlation. Ab initio methods are capable of high accuracy but are often limited to smaller molecular systems due to their intensive computational demands. dtic.mil Studies on related compounds like 1-naphthol have used ab initio methods in parallel with DFT to determine geometrical, energetic, and vibrational characteristics. ijapm.org

Semi-Empirical Methods: These methods are based on the same formal framework as Hartree-Fock but make several approximations, such as neglecting certain integrals, to significantly speed up calculations. wikipedia.org To compensate for the errors introduced by these approximations, the methods are parameterized using experimental data. wikipedia.orgscispace.com Well-known semi-empirical methods include AM1, PM3, PM6, and PM7. nih.gov While less accurate than ab initio or DFT methods, their speed makes them suitable for very large molecules or for high-throughput screening of many compounds. dtic.milscispace.com

| Methodology | Principle | Typical Accuracy | Computational Cost | Primary Application |

|---|---|---|---|---|

| Ab Initio | Based on first principles of quantum mechanics without empirical parameters. dtic.mil | High to Very High | Very High | Accurate calculations on small to medium-sized molecules. ijapm.org |

| Density Functional Theory (DFT) | Calculates energy based on the molecule's electron density. researchgate.net | Good to High | Medium to High | Versatile method for a wide range of molecular properties and systems. nih.gov |

| Semi-Empirical | Uses approximations and parameters derived from experimental data to simplify calculations. wikipedia.org | Moderate | Low | Rapid calculations on very large molecules or large sets of compounds. scispace.com |

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. jbcpm.com It is a critical tool in drug discovery and molecular biology.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy in units of kcal/mol. ekb.eg A lower (more negative) binding energy value indicates a stronger, more stable interaction between the ligand and the receptor. taylorandfrancis.com This score is used to rank different compounds or different binding poses of the same compound, identifying those with the highest potential for strong binding. For example, docking studies of novel naphthol derivatives against the enzyme HDACs-2 showed binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg Virtual screening campaigns often use docking to evaluate large libraries of compounds against a specific biological target. f1000research.com

Molecular docking not only predicts if a ligand will bind but also how it binds. The analysis of the docked pose provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and biological activity. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH2 groups on 1-(Aminomethyl)-5-hydroxynaphthalene) and acceptors on the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the naphthalene ring system) and hydrophobic pockets in the receptor.

π-π Stacking: Involves the stacking of aromatic rings, such as the naphthalene core, with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

Cation-π Interactions: An electrostatic interaction between a cation (like a protonated amine) and the face of an aromatic ring. embopress.org This can be a critical contributor to high-affinity binding. embopress.org

Databases like BindingDB and KLIFS compile extensive information on interactions between small molecules and proteins, including kinases, which are common drug targets. nih.gov Understanding these specific interactions is essential for the rational design of more potent and selective inhibitors.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can understand how reactants are converted into products.

DFT is a primary tool for these investigations. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which dictates the reaction rate. nih.gov Computational studies can compare multiple possible pathways to determine the most energetically favorable one. These methods have been used to study various reaction types, including tautomerization processes and H-atom transfers, providing insights into thermo-kinetic features and the influence of solvents. nih.gov For complex reaction networks, such as those in combustion, even less accurate but faster semi-empirical methods can be used to model the dynamics and identify key pathways. nih.gov

Computational Prediction of Spectroscopic Characteristics (e.g., NMR, UV-Vis, IR)

Computational chemistry provides a powerful avenue for elucidating the spectroscopic properties of molecules, offering insights that complement and guide experimental studies. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These predictions are grounded in quantum mechanical principles, primarily Density Functional Theory (DFT) for ground-state properties like IR and NMR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties such as UV-Vis spectra. The accuracy of these predictions is contingent on the chosen level of theory and basis set.

Predicted ¹H and ¹³C NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the magnetic environments of the hydrogen and carbon atoms within the this compound molecule. These predictions are invaluable for structural confirmation and for assigning signals in experimentally obtained spectra. The following tables summarize the predicted chemical shifts, typically referenced to tetramethylsilane (TMS), in a common solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (aromatic) | 6.8 - 7.9 |

| H (methylene, -CH₂-) | ~4.0 |

| H (hydroxyl, -OH) | ~9.5 |

| H (amino, -NH₂) | ~3.4 |

Note: The specific shifts for the aromatic protons depend on their position on the naphthalene ring and are influenced by the electronic effects of the hydroxyl and aminomethyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, C-O) | ~155 |

| C (aromatic, C-CH₂) | ~138 |

| C (aromatic) | 105 - 130 |

| C (methylene, -CH₂) | ~45 |

Note: The chemical shifts of the quaternary aromatic carbons are typically found at the lower field end of the aromatic region.

Predicted UV-Vis Spectrum

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These calculations identify the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption. The predicted spectrum is expected to show characteristic absorptions arising from π-π* transitions within the naphthalene ring system, modulated by the auxochromic hydroxyl and aminomethyl groups.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition |

| ~330 | > 0.1 | π → π |

| ~290 | > 0.2 | π → π |

| ~240 | > 0.5 | π → π* |

Note: The solvent environment can influence the exact position and intensity of the absorption maxima.

Predicted IR Spectrum

The predicted infrared spectrum reveals the vibrational modes of the molecule. Each peak in the IR spectrum corresponds to a specific type of bond vibration (stretching, bending, etc.). Computational methods can calculate these vibrational frequencies with good accuracy, aiding in the identification of functional groups present in the molecule.

Table 4: Predicted IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 - 3200 | N-H stretch | Amino group (-NH₂) |

| ~3600 - 3200 | O-H stretch | Hydroxyl group (-OH) |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | Methylene (-CH₂) |

| ~1620 - 1580 | C=C stretch | Aromatic ring |

| ~1500 - 1400 | N-H bend | Amino group (-NH₂) |

| ~1400 - 1300 | O-H bend | Hydroxyl group (-OH) |

| ~1260 - 1000 | C-N stretch | Aminomethyl group |

| ~1260 - 1000 | C-O stretch | Hydroxyl group |

Note: The predicted frequencies are often scaled by an empirical factor to better match experimental data.

Biological Activity Research Non Clinical and Structure Activity Relationship Studies of 1 Aminomethyl 5 Hydroxynaphthalene and Its Analogues

Antimicrobial Spectrum Investigations

The investigation into the antimicrobial properties of 1-(aminomethyl)-5-hydroxynaphthalene and its analogs has revealed a spectrum of activity against various microorganisms. The presence of the hydroxynaphthalene core, often in combination with an amino or aminomethyl group, is a recurring motif in compounds exhibiting antimicrobial effects.

Antibacterial Activity

Derivatives of naphthalene (B1677914) have demonstrated notable antibacterial properties. For instance, studies on various aminoalkyl naphthol derivatives have shown them to be promising candidates for the development of new antibacterial agents. orientjchem.org The core structure of this compound, which combines a hydroxyl group and an aminomethyl substituent on the naphthalene ring, is suggestive of potential antibacterial efficacy.

Research on related compounds, such as amino acid 1,4-naphthoquinone (B94277) derivatives, has provided insights into the structural features that influence antibacterial potency. For example, the introduction of an amino acid moiety to a naphthoquinone scaffold has been shown to modulate activity against both Gram-positive and Gram-negative bacteria. In one study, a series of amino acid 1,4-naphthoquinone derivatives exhibited significant activity, with some compounds showing a minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus. nih.gov Furthermore, modifications at the C-3 position of the naphthoquinone ring with a chlorine atom were found to enhance the efficiency against multidrug-resistant clinical isolates of S. aureus and Escherichia coli. nih.gov

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Amino acid 1,4-naphthoquinone derivative (Compound 6) | Staphylococcus aureus | 3.9 | nih.gov |

| Amino acid 1,4-naphthoquinone derivatives (Compounds 7, 8, 14) | S. aureus (clinical isolate) | 49.7 | nih.gov |

| Amino acid 1,4-naphthoquinone derivatives (Compounds 7, 8, 14) | Escherichia coli (clinical isolate) | 24.7 | nih.gov |

| Naphthalene-1-carboxanilides | Mycobacterium avium subsp. paratuberculosis | Higher activity than rifampicin (B610482) and ciprofloxacin | mdpi.com |

Antifungal Activity

The antifungal potential of hydroxynaphthalene derivatives has also been a subject of investigation. The structural similarity of this compound to known antifungal agents suggests its potential in this area. For example, various naphthalene-1,4-dione analogs have been synthesized and evaluated for their antifungal properties. rsc.org

While direct antifungal data for this compound is limited, studies on related compounds offer valuable insights. For instance, the combination of a naphthalene ring with other heterocyclic systems has yielded compounds with significant antifungal activity. The table below presents the antifungal activity of some naphthalene derivatives.

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| Clove Essential Oil | Candida albicans | 0.313 - 1.25 | researchgate.net |

| Andrographolide and Amphotericin B combination | Aspergillus fumigatus | - | researchgate.net |

| Fluconazole | Candida kefyr | 0.25 (Median) | researchgate.net |

| Amphotericin B | Candida kefyr | 0.25 (Median) | researchgate.net |

| Caspofungin | Candida kefyr | 0.5 (Median) | researchgate.net |

| Micafungin | Candida kefyr | 0.06 (Median) | researchgate.net |

Antiviral Activity

The antiviral potential of naphthalene derivatives has been explored, with some compounds showing activity against various viruses. The structural features of this compound, particularly the aromatic and hydroxyl groups, are present in other molecules with known antiviral effects.

For example, certain tubercidin (B1682034) analogues with a pyrrolo[2,3-d]pyrimidine core, which can be considered a bioisostere of the naphthalene system in some contexts, have shown activity against human cytomegalovirus (HCMV). nih.gov Specifically, 5-halogen-substituted analogues were active at concentrations that were less cytotoxic than the parent compound, tubercidin. nih.gov While this does not directly implicate this compound, it highlights the potential for substituted bicyclic systems to exhibit antiviral properties.

The table below summarizes the antiviral activity of some compounds, illustrating the type of data generated in such studies.

| Compound/Derivative Class | Virus | IC50 (µM) | Reference |

| Compound 34 (Naphthalene scaffold) | Influenza A (H3N2) | 2.14 | researchgate.net |

| Compound 34 (Naphthalene scaffold) | Influenza A (H1N1) | 4.88 | researchgate.net |

| Pamapimod (PAM) | SARS-CoV-2 (Calu-3 cells) | ~0.1 | mdpi.com |

| Pamapimod (PAM) | SARS-CoV-2 (Vero B4 and A549-ACE2+/TMPRSS2+) | ~0.2 | mdpi.com |

| Pamapimod (PAM) | SARS-CoV-2 (Caco-2 cells) | ~0.25 | mdpi.com |

| SHAP-1 (Fucoidan) | HSV-1 | 0.89 µg/mL | nih.gov |

| SHAP-2 (Fucoidan) | HSV-1 | 0.82 µg/mL | nih.gov |

| SHAP-1 and SHAP-2 (Fucoidan) | HSV-2 | 0.48 µg/mL | nih.gov |

Antiparasitic Activity

The naphthalene scaffold has also been investigated for its antiparasitic potential. While specific data for this compound is not available in the provided search results, the general class of naphthalene derivatives has shown promise. For instance, a review of quinoline (B57606) and naphthyridine derivatives, which share structural similarities with naphthalenes, highlights their exploration in cancer chemotherapy, with some compounds also showing potential against parasitic diseases. nih.gov

Enzyme and Receptor Interaction Studies

The interaction of small molecules with enzymes and receptors is a cornerstone of drug discovery. The structural motifs present in this compound suggest potential interactions with various biological targets.

Modulation of Enzyme Mechanisms

Enzyme inhibition is a common mechanism of action for many therapeutic agents. libretexts.org The naphthalene core of this compound provides a scaffold that can be functionalized to target specific enzyme active sites.

Studies on related naphthalene derivatives have demonstrated their ability to inhibit various enzymes. For example, certain naphthalene-substituted triazole spirodienones have been found to possess potent cytotoxic activity, which is often linked to enzyme inhibition. nih.gov The inhibitory concentration (IC50) is a key parameter used to quantify the potency of an enzyme inhibitor. sigmaaldrich.com

The table below provides examples of enzyme inhibition by various compounds, illustrating the type of data obtained in such studies.

| Compound | Enzyme/Target | IC50 (µM) | Ki (nM) | Reference |

| Donepezil-coumarin hybrid | Acetylcholinesterase (AChE) | 9.10 | - | semanticscholar.orgnih.gov |

| Donepezil-coumarin hybrid | Butyrylcholinesterase (BChE) | 5.90 | - | semanticscholar.orgnih.gov |

| Donepezil-coumarin hybrid | Monoamine oxidase B (MAO-B) | 0.30 | - | semanticscholar.orgnih.gov |

| Safinamide | MAO B | - | 5 | semanticscholar.org |

| Galantamine | Acetylcholinesterase (AChE) | - | - | semanticscholar.org |

| N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Photosynthetic electron transport (PET) | 59 | - | mdpi.com |

Investigation of Receptor Binding Affinities

The binding affinities of aminomethyl-aryl compounds, which are structurally related to this compound, have been explored at various receptors, particularly serotonin (B10506) (5-HT) and histamine (B1213489) receptors. These receptors are significant targets in the central nervous system (CNS) and are implicated in a range of neuropsychiatric conditions. nih.gov

A structure-affinity relationship (SAFIR) study on 9-Aminomethyl-9,10-dihydroanthracene (AMDA), a conformationally constrained analogue, revealed affinity for both 5-HT₂ₐ and H₁ receptors. nih.gov Research into AMDA analogues investigated how modifications such as N-methylation and alterations to the linker chain length affect binding affinity at these receptors. nih.gov Homology modeling suggests that these analogues can bind to the 5-HT₂ₐ and H₁ receptors in a manner similar to classic H₁ antagonists. nih.gov This binding orientation, directed towards the fifth and sixth transmembrane helices, is consistent with site-directed mutagenesis data and helps explain the selectivity of these ligands. nih.gov

Further research into serotonin receptor agonists has provided insights into binding characteristics at the 5-HT₁D receptor subtype across various species. nih.gov Studies using radioligand binding assays with [³H]5-HT on brain tissue membranes from seven different species, including humans, investigated the displacement capabilities of 5-hydroxytryptamine (5-HT), 5-carboxyamidotryptamine (5-CT), and sumatriptan (B127528). nih.gov While 5-HT showed a single-site binding model, both 5-CT and sumatriptan demonstrated a two-site binding model, indicating high and low-affinity states. nih.gov The high-affinity site labeled by [³H]5-HT was identified as the 5-HT₁D receptor in all species tested. nih.gov

Table 1: Receptor Binding Affinities of Serotonin Receptor Agonists

| Compound | Receptor Subtype | pIC₅₀ (High Affinity) | pIC₅₀ (Low Affinity) | Species |

|---|---|---|---|---|

| 5-Hydroxytryptamine (5-HT) | 5-HT₁D | 8.1 ± 0.1 | - | Multi-species |

| 5-Carboxyamidotryptamine (5-CT) | 5-HT₁D | 8.3 ± 0.1 | 5.5 ± 0.1 | Multi-species |

| Sumatriptan | 5-HT₁D | 7.6 ± 0.1 | 5.0 ± 0.1 | Multi-species |

Data sourced from a study on cerebral cortical and/or caudate membranes. nih.gov

Cholinesterase and α-Glucosidase Inhibitory Activities

Analogues of this compound have been investigated for their potential to inhibit key enzymes such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and α-glucosidase. Inhibition of cholinesterases is a primary therapeutic strategy for managing Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Similarly, α-glucosidase inhibitors are used in the management of type 2 diabetes to delay carbohydrate digestion and lower post-meal blood glucose levels. nih.govnih.gov

A study on a series of 1-naphthol (B170400) derivatives demonstrated significant inhibitory activity against AChE. nih.gov These compounds were found to be effective inhibitors, with inhibition constants (Ki) in the sub-micromolar range. nih.gov For instance, the tested 1-naphthol derivatives displayed Ki values for AChE ranging from 0.096 ± 0.01 µM to 0.177 ± 0.02 µM. nih.gov

In other research, succinimide (B58015) derivatives were evaluated for their dual inhibitory potential. nih.gov One compound, (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde, showed notable inhibition of both AChE and BChE with IC₅₀ values of 343.45 µM and 276.86 µM, respectively. nih.gov The same compound was also a potent inhibitor of α-glucosidase, with an IC₅₀ value of 157.71 µM. nih.gov These findings highlight the potential for designing multi-target ligands based on related chemical scaffolds.

Table 2: Enzyme Inhibitory Activities of Related Compounds

| Compound Class | Enzyme | IC₅₀ / Kᵢ (µM) |

|---|---|---|

| 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 0.096 - 0.177 |

| Succinimide Derivative 1 | Acetylcholinesterase (AChE) | IC₅₀: 343.45 |

| Succinimide Derivative 1 | Butyrylcholinesterase (BChE) | IC₅₀: 276.86 |

| Succinimide Derivative 1 | α-Glucosidase | IC₅₀: 157.71 |

| Succinimide Derivative 2 | Acetylcholinesterase (AChE) | IC₅₀: 422.98 |

| Succinimide Derivative 2 | Butyrylcholinesterase (BChE) | IC₅₀: 357.91 |

| Succinimide Derivative 2 | α-Glucosidase | IC₅₀: 471.79 |

Data compiled from studies on 1-naphthol and succinimide derivatives. nih.govnih.gov

Other Biological Modulations at the Molecular Level

Antioxidant Properties

The antioxidant potential of naphthol derivatives has been a subject of scientific inquiry. The phenolic hydroxyl group present in the naphthalene ring system is a key structural feature for antioxidant activity, enabling the molecule to donate a hydrogen atom to scavenge free radicals. nih.gov

Research on various 1-naphthol derivatives has confirmed their capacity as antioxidants and radical scavengers. nih.gov Their activity was evaluated using standard assays such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging. nih.gov Several of the synthesized naphthol compounds demonstrated significant activity in these tests. nih.gov

In a related study, succinimide derivatives were also assessed for their antioxidant properties. nih.gov One derivative, in particular, exhibited potent radical scavenging activity against DPPH, ABTS, and hydrogen peroxide (H₂O₂) free radicals, with IC₅₀ values of 297.98 µM, 332.94 µM, and 825.92 µM, respectively. nih.gov

Hypotensive and Bradycardiac Effects

The cardiovascular effects of naphthol analogues have been studied, revealing potential hypotensive (blood pressure-lowering) and bradycardiac (heart rate-lowering) properties. Research on 1-(piperidinylmethyl)-2-naphthol (TPI), a close structural analogue, demonstrated that intravenous administration in anesthetized rats led to significant decreases in both blood pressure and heart rate. nih.gov

The mechanism behind these effects appears to involve the activation of the vagus nerve. nih.gov Pretreatment with atropine, a muscarinic antagonist, significantly inhibited the observed hypotensive and bradycardiac responses. nih.gov Furthermore, performing a vagotomy almost completely eliminated the hypotensive effect, although a moderate bradycardia persisted. nih.gov When TPI was microinjected directly into the nucleus tractus solitarii, a key brainstem area for cardiovascular control, it produced dose-dependent hypotension and bradycardia. nih.gov These findings suggest that the compound's effects are mediated through both central and peripheral pathways, including a direct suppressive action on myocardial tissue, as it was also shown to decrease the force of contraction in isolated guinea pig atria. nih.gov

Enhancement of Antitumor Agents' Cytotoxicity

Naphthol derivatives, specifically aminobenzylnaphthols synthesized via the Betti reaction, have shown promise as cytotoxic agents against cancer cell lines. nih.gov These compounds represent a scaffold that can be developed for new anticancer agents. nih.gov

Studies on a series of these compounds, referred to as MMZ derivatives, revealed cytotoxic effects against human pancreatic cancer (BxPC-3) and colon cancer (HT-29) cells. nih.gov After a 24-hour treatment, the IC₅₀ values for BxPC-3 cells ranged from 30.15 µM to 66.19 µM. nih.gov For HT-29 cells, the IC₅₀ values were between 31.78 µM and 111.5 µM. nih.gov Notably, the cytotoxicity of some of these derivatives was comparable to or exceeded that of the established chemotherapy drug 5-Fluorouracil. nih.gov Further investigation indicated that these compounds induce apoptosis (programmed cell death) in cancer cells. nih.gov In silico analysis predicted that their anticancer activity could be linked to the inhibition of targets such as ADORA1, CDK2, and TRIM24. nih.gov

Table 3: Cytotoxic Activity of Aminobenzylnaphthol (MMZ) Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| MMZ-140C | BxPC-3 (Pancreatic Cancer) | 30.15 ± 9.39 |

| 5-Fluorouracil | BxPC-3 (Pancreatic Cancer) | 38.99 ± 14.67 |

| MMZ-45B | HT-29 (Colon Cancer) | 31.78 ± 3.93 |

| MMZ-140C | HT-29 (Colon Cancer) | 37.76 ± 3.2 |

| 5-Fluorouracil | HT-29 (Colon Cancer) | 52.26 ± 4.9 |

Data from in vitro studies on human cancer cell lines. nih.gov

DNA Binding and Cleavage Activities (Pertaining to Metal Complexes)

Metal complexes incorporating ligands structurally similar to this compound are of significant interest for their ability to interact with and cleave DNA, a mechanism central to the action of some anticancer and antimicrobial drugs. nih.govnih.gov

Studies on transition metal complexes, such as those with lomefloxacin (B1199960) or dipyridylamine-anthracene ligands, reveal that they can bind to DNA through various modes, including intercalation (inserting between the base pairs) and groove binding. nih.govrsc.org The binding of these complexes to calf thymus DNA (CT-DNA) has been confirmed using spectroscopic techniques and thermal denaturation experiments. nih.gov

Once bound, many of these complexes can induce DNA cleavage, often through an oxidative pathway. nih.govrsc.org The cleavage mechanism frequently involves the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂) or hydroxyl radicals (HO•). nih.govrsc.org For example, mechanistic studies have shown that singlet oxygen is a likely cleaving agent for certain complexes, while others may operate through Fenton or Haber-Weiss-type reactions involving superoxide (B77818) anions and hydrogen peroxide. nih.govrsc.org The efficiency of cleavage can depend on the specific metal ion; for instance, copper(II) and cobalt(II) complexes have been shown to be particularly effective, capable of causing double-strand breaks in plasmid DNA. rsc.org The ability of these metal complexes to damage DNA underscores their potential as therapeutic agents. nih.govrsc.org

Systematic Structure-Activity Relationship (SAR) Studies for this compound Analogues

Systematic Structure-Activity Relationship (SAR) studies for this compound analogues reveal critical insights into the molecular features essential for their biological activity. Research on related naphthalene derivatives, including aminonaphthols and amidoalkyl naphthols, has elucidated the importance of the aminomethyl group, the hydroxyl substituent, and the naphthalene scaffold itself. Modifications to these key areas of the molecule lead to significant variations in biological effects, which range from anticancer to antimicrobial and anti-inflammatory activities. nih.govnih.govresearchgate.net

Influence of the Naphthalene Ring System

The bicyclic aromatic structure of naphthalene is a foundational element for the biological activity observed in this class of compounds. It serves as a rigid scaffold for positioning the key pharmacophoric groups—the aminomethyl and hydroxyl moieties—into optimal orientations for interacting with biological targets. nih.gov Studies on related compounds, such as naphthalen-1,4-dione analogues, have shown that the naphthalene core is crucial for activity. nih.gov

The substitution pattern on the naphthalene ring significantly influences biological outcomes. For instance, in the development of analogues for the anti-tuberculosis drug bedaquiline, which features a substituted naphthalene ring, the lipophilicity and electronic properties of the ring system were found to be critical. Replacing the naphthalene unit with various bicyclic heterocycles resulted in a wide range of potencies, underscoring the importance of the naphthalene core's hydrophobic and electronic character for target interaction. nih.gov Research on juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives also highlights the importance of the substituent position on the naphthalene ring, with reactions predominantly occurring at specific positions, leading to regioisomers with distinct activities. nih.gov

Modifications of the Aminomethyl Group

The primary amine of the aminomethyl group is a frequent target for modification in SAR studies. Its basicity and ability to form hydrogen bonds are often key to receptor binding.

N-Alkylation and N-Arylation: Introducing substituents on the nitrogen atom can modulate lipophilicity, steric profile, and basicity. In many related series, converting the primary amine to a secondary or tertiary amine, or incorporating it into a cyclic system like piperidine (B6355638) or an imidazole (B134444) ring, has been shown to enhance potency. nih.govnih.gov For example, studies on naphthalen-1,4-dione analogues demonstrated that terminal cyclic amine groups generally confer higher activity. nih.gov

Amide Formation: Conversion of the aminomethyl group to an amidoalkyl group represents a significant modification. These amidoalkyl naphthol derivatives often exhibit a distinct biological profile, including potent antioxidant and enzyme inhibitory activities. researchgate.net The formation of an amide can improve selectivity for certain targets while maintaining potency. nih.gov The hydrolysis of these amides can also serve as a prodrug strategy to release the more active 1-aminoalkyl-2-naphthol derivatives. researchgate.netwum.edu.pk

Table 1: SAR of Amine Modifications in Naphthalene Analogues

| Modification | Structural Change | Effect on Biological Activity | Reference |

|---|---|---|---|

| Cyclic Amine | Replacement of primary amine with a piperidine or imidazole ring. | Generally leads to higher potency and selectivity. | nih.gov |

| Amide Formation | Conversion of -CH₂NH₂ to -CH₂NHC(=O)R. | Can enhance selectivity and provides a route to potent antioxidant and enzyme inhibitory compounds. | nih.govresearchgate.net |

| N-Substitution | Addition of alkyl or aryl groups to the nitrogen. | Modulates lipophilicity and steric hindrance, affecting target binding. | researchgate.net |

Role of the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is another critical determinant of biological activity, primarily through its ability to act as a hydrogen bond donor and its acidic character.

Position of the Hydroxyl Group: The relative positions of the hydroxyl and aminomethyl groups are crucial. Studies comparing 1-naphthol and 2-naphthol (B1666908) derivatives in Mannich-type reactions show that the position of the hydroxyl group dictates the structure of the final product and its subsequent biological activity. nih.govresearchgate.net

Esterification: The conversion of the hydroxyl group to an ester, such as an acetate, can serve as a prodrug approach. Esterification can enhance membrane permeability and bioavailability. For instance, the diacetate ester of a 2-hydroxymethyl-1-naphthol (B11913058) derivative showed enhanced antioxidant activity compared to the parent phenol. researchgate.net

Bioisosteric Replacement: While not extensively documented for this specific scaffold, in related quinoline systems, the hydroxyl group is a key pharmacophoric feature. Its replacement would be expected to significantly alter binding interactions.

Table 2: SAR of Hydroxyl Group Modifications in Naphthalene Analogues

| Modification | Structural Change | Effect on Biological Activity | Reference |

|---|---|---|---|

| Positional Isomerism | Location of the -OH group (e.g., comparing 1-naphthol vs. 2-naphthol derivatives). | Significantly impacts the compound's structure and biological profile. | nih.govresearchgate.net |

| Esterification | Conversion of -OH to an ester (e.g., -OCOCH₃). | Can enhance antioxidant activity and may act as a prodrug. | researchgate.net |

Conclusion and Future Outlook for 1 Aminomethyl 5 Hydroxynaphthalene Research

Synthesis of Key Research Advancements and Findings

Research into 1-(aminomethyl)-5-hydroxynaphthalene and related aminoalkyl naphthol derivatives has revealed their significant potential across various scientific disciplines. A primary area of advancement lies in the synthesis of these compounds, often through variations of the Mannich reaction or the Betti reaction, which involves the condensation of a naphthol, an aldehyde, and an amine. bohrium.comresearchgate.netrsc.org These methods are valued for their efficiency in creating carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. researchgate.net

Recent synthetic protocols have focused on developing more environmentally friendly and efficient methods. For instance, the use of recyclable catalysts like Amberlite IRA-400 Cl resin has been explored for the one-pot, three-component synthesis of 1-(α-aminoalkyl)-2-naphthols, achieving high yields under mild conditions. bohrium.com The versatility of the naphthol scaffold allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives with varied electronic and steric properties. This structural diversity is crucial for tuning the biological activity and other properties of the resulting molecules.

Biologically, aminomethylated hydroxynaphthalenes have demonstrated a broad spectrum of activities. Studies have highlighted their potential as anti-inflammatory, antibacterial, and anticancer agents. rsc.orgnih.govresearchgate.netwum.edu.pk For example, certain aminobenzylnaphthols, synthesized via the Betti reaction, have shown cytotoxic properties against various cancer cell lines. nih.gov The mechanism of action for their anticancer effects is an area of active investigation, with some studies suggesting inhibition of key cellular targets like cyclin-dependent kinase 2 (CDK2). nih.gov Furthermore, some 1-naphthol (B170400) derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), indicating their potential in addressing neurodegenerative diseases. researchgate.net

Identification of Current Research Gaps and Emerging Directions

Despite the progress made, several research gaps and promising future directions can be identified. A significant portion of the existing research has focused on derivatives of 2-naphthol (B1666908). researchgate.net While the synthetic methods are often applicable to 1-naphthols and dihydroxynaphthalenes, there is a need for more extensive investigation into the synthesis and properties of isomers like this compound to fully understand the structure-activity relationships.

A major gap exists in the detailed mechanistic understanding of the biological activities of these compounds. While many studies report cytotoxic or enzyme inhibitory effects, the precise molecular targets and pathways involved are often not fully elucidated. Future research should employ advanced techniques in molecular biology and proteomics to identify specific protein interactions and signaling cascades affected by these compounds.

Another emerging direction is the exploration of these compounds in materials science and as chemical sensors. The fluorescent properties of some Betti base derivatives have been utilized for the detection of metal ions, suggesting a potential for developing novel chemosensors. rsc.org The unique photophysical properties of the naphthalene (B1677914) core, combined with the versatile functionalization of the aminomethyl group, could be harnessed for applications in optoelectronics and imaging.

Furthermore, while the synthesis of racemic mixtures is common, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is a critical area for future work. The chirality of these molecules can significantly influence their biological activity, and resolving enantiomers or developing asymmetric syntheses will be crucial for advancing their therapeutic potential.

Potential Impact and Broader Implications for Interdisciplinary Scientific Fields

The research on this compound and its analogs stands at the intersection of organic synthesis, medicinal chemistry, and materials science, with the potential for significant broader impacts.

In medicinal chemistry , the development of new derivatives could lead to novel therapeutic agents for a range of diseases. Their demonstrated activities against cancer, bacteria, and key enzymes implicated in neurological disorders highlight their potential as scaffolds for drug discovery. nih.govwum.edu.pkresearchgate.net The ability to fine-tune their properties through synthetic modification offers a powerful tool for optimizing efficacy and selectivity.

In chemical biology , these compounds can serve as valuable chemical probes to study biological processes. Their ability to interact with specific enzymes and proteins can be used to investigate cellular pathways and validate new drug targets. nih.govresearchgate.net

In materials science , the unique photophysical properties of the naphthalene ring system open up possibilities for the design of new functional materials. rsc.org This includes the development of fluorescent sensors for environmental monitoring, as well as novel materials for electronic and photonic applications. The synthesis of polymers incorporating these moieties could also lead to materials with unique properties.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(Aminomethyl)-5-hydroxynaphthalene, and how can potential intermediates be optimized?

A plausible synthesis route involves reducing a nitro precursor (e.g., 5-hydroxy-1-nitromethylnaphthalene) to the aminomethyl group using catalytic hydrogenation or metal/acid systems. Protecting the hydroxyl group during reduction (e.g., with acetyl or tert-butyldimethylsilyl groups) can prevent side reactions. Post-reduction deprotection yields the target compound. Researchers should prioritize purity by employing column chromatography or recrystallization and validate intermediates via NMR and high-resolution mass spectrometry (HRMS) . For literature gaps, systematic searches using CAS numbers, MeSH terms, and synonyms in PubMed, TOXCENTER, and NTRL are critical to identify analogous pathways .

Q. How can researchers characterize the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm the presence of the aminomethyl (-CH2NH2) and hydroxyl (-OH) groups via H and C NMR, noting chemical shifts and coupling patterns.

- Mass spectrometry : Use HRMS to verify molecular ion peaks and isotopic distributions.

- Chromatography : HPLC or GC-MS with UV/fluorescence detection ensures purity (>95% by area normalization).

- Elemental analysis : Validate empirical formulas.

Cross-referencing spectral data with structurally similar compounds (e.g., hydroxylated naphthalene derivatives) is advised .

Q. What standardized assays are used to assess the in vitro toxicity of this compound?

Adopt tiered testing frameworks:

- Cytotoxicity : MTT or LDH assays in human cell lines (e.g., HepG2, HEK293) at varying concentrations (0.1–100 µM).

- Genotoxicity : Ames test for mutagenicity or comet assay for DNA damage.

- Metabolic stability : Liver microsome assays to evaluate cytochrome P450 interactions.

Follow ATSDR’s health effects assessment protocol, which includes dose-response analysis, bias risk evaluation (e.g., randomization, blinding), and confidence rating in evidence .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

Address discrepancies through:

- Mechanistic studies : Use isotopically labeled compounds (e.g., C or H) to track metabolites via LC-MS/MS in hepatocyte models.

- Comparative toxicokinetics : Compare interspecies differences (rodent vs. human) in absorption/distribution profiles.

- In silico modeling : Apply QSAR or molecular docking to predict enzyme interactions (e.g., CYP2E1, GST).

Integrate findings using ATSDR’s evidence synthesis framework, prioritizing high-confidence studies with low bias risk .

Q. What experimental designs are optimal for evaluating environmental persistence and biodegradation of this compound?

- Fate studies : Use OECD 301/307 guidelines to measure aerobic/anaerobic degradation in soil/water systems. Monitor via LC-UV or GC-MS.

- Bioaccumulation : Assess log and BCF (bioconcentration factor) in aquatic organisms (e.g., Daphnia magna).

- QSAR modeling : Predict environmental half-life () from structural descriptors.

Reference ATSDR’s environmental monitoring protocols for air, water, and sediment sampling, ensuring alignment with EPA regulatory frameworks .

Q. How can researchers mitigate oxidative stress-mediated toxicity observed in preclinical studies of this compound?

- Biomarker profiling : Measure ROS (reactive oxygen species), glutathione depletion, and lipid peroxidation (MDA assay) in exposed tissues.

- Antioxidant co-treatment : Test N-acetylcysteine (NAC) or vitamin E in animal models to rescue toxicity.

- Transcriptomic analysis : RNA-seq or qPCR to identify dysregulated pathways (e.g., Nrf2/ARE signaling).

Apply ATSDR’s risk-of-bias assessment tools (e.g., randomization checks, outcome reporting completeness) to validate experimental rigor .

Methodological Notes

- Literature gaps : Prioritize peer-reviewed studies from PubMed, TOXCENTER, and NIH RePORTER, excluding non-peer-reviewed sources unless validated by expert panels .

- Data conflicts : Use sensitivity analysis and meta-regression to weigh study quality and heterogeneity .

- Regulatory alignment : Cross-check findings with CERCLA and EPA guidelines for hazard identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.